molecular formula C25H30N2O5 B2945489 6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid CAS No. 141925-90-8

6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid

Cat. No. B2945489
CAS RN: 141925-90-8
M. Wt: 438.524
InChI Key: DCGFLCNGHDGVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid, has a molecular weight of 368.43 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 . This code can be used to generate a 3D structure of the molecule.

Scientific Research Applications

Peptide Synthesis

The Fmoc group is widely used as a protecting group for amino acids in the synthesis of peptides. The Fmoc strategy allows for the sequential addition of amino acids to a growing peptide chain, providing a reliable method for constructing complex peptides. For instance, Fields and Noble (2009) discuss the advancements in Fmoc solid-phase peptide synthesis, highlighting the methodology's versatility in synthesizing biologically active peptides and proteins under a variety of conditions, which underscores its orthogonal nature for bioorganic chemistry (Fields & Noble, 2009).

Fluorescence Studies

Fmoc-derivatives have been employed in fluorescence studies, particularly in the labeling of nucleosides and oligodeoxyribonucleotides. Singh and Singh (2007) demonstrated the use of novel fluorophores for labeling, which exhibited good fluorescence signals and enhanced hybridization affinity, indicating potential applications in biochemical assays and molecular biology (Singh & Singh, 2007).

Novel Biomaterials and Therapeutics

The versatility of Fmoc-protected amino acids extends to the development of hydrogelators, biomaterials, and therapeutics. Bojarska et al. (2020) provided a comprehensive summary of noncovalent interactions and supramolecular synthon patterns in amino acids with the Fmoc moiety, emphasizing its importance in the design and development of novel effective materials and therapeutics (Bojarska et al., 2020).

Biochemical Applications

The Fmoc group's utility in protecting hydroxy-groups, as explored by Gioeli and Chattopadhyaya (1982), showcases its broader applications in biochemical synthesis, allowing for the selective protection and deprotection of functional groups in complex organic molecules (Gioeli & Chattopadhyaya, 1982).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

6-[4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c28-23(26-15-7-1-2-14-24(29)30)13-8-16-27-25(31)32-17-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,22H,1-2,7-8,13-17H2,(H,26,28)(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGFLCNGHDGVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)butanoylamino]hexanoic acid

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